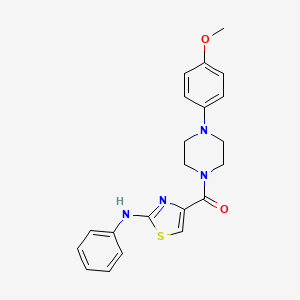

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via a methanone bridge to a 2-(phenylamino)thiazol-4-yl moiety. This structure combines pharmacophoric elements common in bioactive molecules:

- Piperazine: Known for modulating receptor binding and pharmacokinetic properties, particularly in central nervous system (CNS) and antimicrobial agents.

- Thiazole: A heterocycle with nitrogen and sulfur atoms, often associated with kinase inhibition and anti-inflammatory activity.

The 4-methoxy group on the phenyl ring may enhance solubility and electron-donating effects, while the phenylamino substituent on the thiazole could facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)20(26)19-15-28-21(23-19)22-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBSKTKQHWGMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:

-

Formation of the Piperazine Derivative

Starting Material: 4-Methoxyphenylamine.

Reaction: The amine is reacted with piperazine in the presence of a suitable catalyst and solvent, often under reflux conditions.

Product: 4-(4-Methoxyphenyl)piperazine.

-

Synthesis of the Thiazole Derivative

Starting Material: 2-Aminothiazole.

Reaction: The thiazole is reacted with phenyl isothiocyanate to form 2-(phenylamino)thiazole.

Conditions: Typically carried out in an inert atmosphere with a base such as triethylamine.

-

Coupling Reaction

Reactants: 4-(4-Methoxyphenyl)piperazine and 2-(phenylamino)thiazole.

Reaction: The two intermediates are coupled using a coupling agent like carbonyldiimidazole (CDI) or a similar reagent.

Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Automated Synthesis: Using robotic systems to handle multiple reaction steps.

Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Products: Oxidized derivatives, potentially altering the methoxy group to a hydroxyl or carbonyl group.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduced forms, possibly converting the methanone linkage to a methylene group.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substituted derivatives, where functional groups on the aromatic rings are replaced.

Common Reagents and Conditions

Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.

Catalysts: Acid or base catalysts, depending on the reaction type.

Temperature: Reactions are typically conducted at room temperature or under reflux conditions.

Scientific Research Applications

Chemistry

Ligand Design: Used in the design of ligands for metal complexes.

Biology

Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, including adrenergic and serotonin receptors.

Enzyme Inhibition: Studied as a potential inhibitor for specific enzymes.

Medicine

Drug Development: Explored as a candidate for developing new therapeutic agents, particularly for neurological and cardiovascular disorders.

Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

Material Science:

Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone involves its interaction with molecular targets such as G-protein-coupled receptors (GPCRs). The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to therapeutic effects, such as vasodilation or neurotransmitter regulation, depending on the specific receptor targeted.

Comparison with Similar Compounds

Key Differences :

- The target compound replaces the ester linker with a methanone group, likely increasing rigidity and altering electronic distribution.

- The trifluoromethyl and chloro substituents in 10d–10f enhance lipophilicity and metabolic stability compared to the methoxy group in the target compound.

Thiophene- and Pyrazole-Containing Analogues

- Compound 21 (): Features a thiophene ring instead of thiazole, linked to a 4-(trifluoromethyl)phenyl-piperazine via methanone. Thiophene’s reduced electronegativity compared to thiazole may decrease hydrogen-bonding capacity.

- Compound 5 (): Contains a pyrazole ring and a butan-1-one linker. The extended alkyl chain could improve membrane permeability but reduce target specificity compared to the shorter methanone bridge in the target compound.

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl groups in 10d–10e. This difference may influence binding to receptors requiring polar interactions.

- Heterocycle Substitution: Thiazole’s nitrogen and sulfur atoms (vs.

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone , also known by its CAS number 1105228-49-6, is a complex organic molecule that has attracted considerable attention in medicinal chemistry. Its unique structure, which includes a piperazine ring and a thiazole moiety, positions it as a potential candidate for therapeutic applications, particularly in targeting various biological pathways.

The primary biological target of this compound is the alpha1-adrenergic receptor . This receptor plays a crucial role in various physiological processes, including the contraction of smooth muscle tissues in blood vessels and the prostate. The interaction with alpha1-adrenergic receptors is believed to mediate several pharmacological effects, which can be summarized as follows:

- Binding Affinity : The compound binds to alpha1-adrenergic receptors, influencing their activity.

- Biochemical Pathways : The modulation of these receptors can affect pathways related to vascular tone and urinary tract function.

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters is essential for assessing its potential therapeutic efficacy and safety profile.

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. In particular, studies have shown that derivatives with similar structural motifs to this compound demonstrate cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

The presence of electron-donating groups on the phenyl ring seems to enhance cytotoxic activity, indicating a structure-activity relationship (SAR) that should be considered in further development.

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity based on SAR analyses conducted on related thiazole derivatives. Certain analogues have shown promising results in eliminating tonic extensor phases in animal models, indicating their potential for treating seizure disorders.

Case Studies

A notable study involved the synthesis and evaluation of several thiazole-based compounds for their biological activities. For instance, a derivative with a similar structure was found to exhibit significant activity against specific cancer cell lines while maintaining a favorable safety profile.

Example Study Findings:

- Study Title : Synthesis and Evaluation of Thiazole Derivatives for Antitumor Activity

- Findings : Compounds with methoxy substitutions showed enhanced activity against tumor cells due to improved binding affinity to target proteins involved in cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.